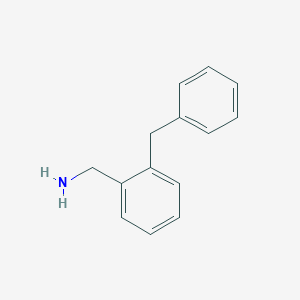

(2-Benzylphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(2-benzylphenyl)methanamine |

InChI |

InChI=1S/C14H15N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |

InChI Key |

PIDZPVAWTVVAPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylphenyl Methanamine

Established Synthetic Pathways

Traditional synthetic routes to (2-Benzylphenyl)methanamine rely on well-established reactions such as reductive amination, nucleophilic substitution, and the reduction of nitrogen-containing functional groups. These methods offer reliable, albeit sometimes lengthy, pathways to the desired product.

Reductive Amination Routes from Precursor Aldehydes or Ketones

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, the key precursor would be 2-benzylbenzaldehyde (B2445370). The process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an imine intermediate, which is then reduced to the corresponding primary amine.

The reaction proceeds in two main steps:

Imine Formation: 2-benzylbenzaldehyde reacts with ammonia in a condensation reaction to form the corresponding imine. This step is often catalyzed by an acid.

Reduction: The resulting imine is then reduced to this compound. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. ias.ac.in

Table 1: General Conditions for Reductive Amination of Aromatic Aldehydes

| Aldehyde | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde (B42025) | Aqueous Ammonia (25-28 wt.%) | Pt/CoFe-LDH, H₂ (2 MPa) | Isopropanol | 80 | High | researchgate.net |

| Aromatic Aldehydes | Aqueous Ammonia | Sodium Borohydride | Methanol | Not specified | Mixture of primary and secondary amines | ias.ac.in |

Nucleophilic Substitution Reactions of Halogenated Benzyl (B1604629) Precursors

Another classical approach involves the nucleophilic substitution of a halogenated precursor, such as 2-benzylbenzyl halide (e.g., bromide or chloride), with an amine source. In this Sₙ2 reaction, ammonia or a protected form of ammonia acts as the nucleophile, displacing the halide to form the aminomethyl group.

The reaction of a primary halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) is a known method for producing primary amines. chemguide.co.uk This reaction is typically carried out in a sealed tube to prevent the escape of gaseous ammonia upon heating. chemguide.co.uk The initial product is an ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield the free primary amine. chemguide.co.ukchemguide.co.uk A significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. libretexts.org Using a large excess of ammonia can help to minimize this side reaction. chemguide.co.uk

While specific experimental details for the reaction of 2-benzylbenzyl halide with ammonia are not available, the general conditions for the amination of benzyl halides can be inferred. For example, the nucleophilic substitution of benzyl halides with ammonium acetate (B1210297) in glycerol (B35011) has been reported as a greener alternative. asianpubs.org

Reduction of Nitrile or Amide Intermediates

The reduction of a nitrile or an amide functional group provides a reliable route to the target primary amine. These precursors, 2-benzylbenzonitrile (B1313534) and 2-benzylbenzamide (B7514169) respectively, can be synthesized from corresponding carboxylic acids or other suitable starting materials.

Reduction of 2-benzylbenzonitrile: The cyano group of 2-benzylbenzonitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Using LiAlH₄: This is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity and yield of the primary amine.

Reduction of 2-benzylbenzamide: The amide group of 2-benzylbenzamide can also be reduced to the corresponding amine. Strong reducing agents are required for this transformation.

Using LiAlH₄: Similar to the reduction of nitriles, LiAlH₄ is a common reagent for the reduction of amides to amines.

Using Borane (BH₃): Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also effective for the reduction of amides.

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound. These approaches often involve metal-catalyzed reactions that allow for the precise formation of C-C and C-N bonds.

Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura based approaches for aryl-aryl or aryl-methane scaffolds)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and related structures. mdpi.com This reaction can be strategically employed to construct the 2-benzylphenyl scaffold, which is the core of the target molecule.

One plausible strategy involves the coupling of a suitably substituted benzyl halide with an arylboronic acid or ester. For instance, the reaction of a 2-halobenzyl halide with phenylboronic acid, or a benzyl halide with a 2-formylphenylboronic acid, could provide a precursor that can then be converted to the target amine. The palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with benzylic halides has been shown to be an effective route to functionalized methylene-linked biaryl systems. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling for Diaryl Methane Synthesis

| Benzyl Halide | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | High | nih.gov |

| 4-Iodoanisole | Phenylboronic Acid | Pd/C | K₂CO₃ | DMF | Microwave | High | scielo.org.mx |

Once the 2-benzylphenyl scaffold is assembled, for example as 2-benzylbenzaldehyde or 2-benzylbenzonitrile, the established methods described in section 2.1 can be applied to introduce the aminomethyl group.

A more direct approach could involve the Suzuki-Miyaura coupling of a benzyl halide with a boronic acid that already contains the aminomethyl group, such as 2-(aminomethyl)phenylboronic acid. However, the amine functionality might require protection during the coupling reaction to avoid side reactions.

Chemo- and Regioselective Functionalization Strategies

The direct and selective introduction of an aminomethyl group onto a pre-existing bibenzyl (1,2-diphenylethane) scaffold represents a more advanced and atom-economical approach. This would involve the regioselective functionalization of a C-H bond.

While direct C-H amination of bibenzyl to selectively install an aminomethyl group at the ortho position of one of the phenyl rings is a challenging transformation, recent advances in C-H activation and functionalization offer potential avenues. Intermolecular chemo- and regioselective aromatic C-H amination of alkoxyarenes promoted by rhodium nitrenoids has been reported, suggesting the possibility of directing amination to specific positions on an aromatic ring. nih.gov However, applying such a strategy to the non-activated bibenzyl skeleton for the synthesis of this compound would require significant methodological development.

Photochemical and Electrochemical Synthesis Methods

Electrochemical synthesis, on the other hand, offers a more established and promising alternative for the synthesis of this compound, primarily through the reduction of a suitable precursor like 2-benzylbenzonitrile. Electrochemical reduction of nitriles to primary amines is a well-documented transformation that avoids the use of stoichiometric metal hydride reducing agents, thus aligning with greener chemical principles. researchgate.netnsf.gov

The core of the electrochemical process involves the cathodic reduction of the nitrile group. The reaction is typically carried out in a divided or undivided electrochemical cell using a variety of cathode materials. Nanostructured copper has been identified as an effective catalyst for the electrohydrogenation of nitriles. nsf.gov The general mechanism involves the adsorption of the nitrile onto the cathode surface, followed by a series of electron and proton transfers to achieve the reduction to the primary amine. researchgate.net

A key challenge in the reduction of nitriles is preventing the formation of secondary and tertiary amines as byproducts. wikipedia.org One innovative approach to enhance the selectivity for the primary amine is to conduct the electrolysis in a CO2-saturated electrolyte. The dissolved CO2 reversibly reacts with the newly formed primary amine to generate a carbamic acid or carbamate, which protects it from further reaction. nsf.gov

A plausible electrochemical synthesis of this compound would involve the following steps:

Synthesis of 2-benzylbenzonitrile: This precursor can be synthesized through various established methods, such as the Rosenmund–von Braun reaction between 2-bromobenzonitrile (B47965) and a suitable benzylating agent.

Electrochemical Reduction: The 2-benzylbenzonitrile would then be subjected to electrochemical reduction.

Below is a table summarizing typical conditions for the electrochemical reduction of aromatic nitriles, which could be adapted for 2-benzylbenzonitrile.

| Parameter | Condition | Rationale/Effect |

| Cathode Material | Nanostructured Copper | High activity and selectivity for nitrile reduction. nsf.gov |

| Anode Material | Platinum, Graphite | Inert materials that facilitate the counter-reaction (e.g., water oxidation). |

| Electrolyte | KHCO3 (CO2-saturated) | CO2 saturation prevents byproduct formation. nsf.gov |

| Solvent | Aqueous or mixed aqueous/organic | Provides conductivity and dissolves reactants. |

| Applied Potential | -0.7 V vs. RHE (typical) | Drives the reduction of the nitrile group. nsf.gov |

| Temperature | Room Temperature | Milder conditions compared to thermochemical methods. nsf.gov |

This interactive table summarizes potential conditions for the electrochemical synthesis of this compound from 2-benzylbenzonitrile.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic method, including the synthesis of this compound, is highly dependent on the optimization of reaction conditions. For traditional methods involving the catalytic hydrogenation of 2-benzylbenzonitrile, several factors are crucial. wikipedia.org

Catalyst Selection: The choice of catalyst is paramount. Catalysts like Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are commonly used for nitrile hydrogenation. wikipedia.org The selectivity towards the primary amine can be influenced by the catalyst type and its loading.

Solvent and pH: The solvent system and the pH of the reaction medium can significantly affect the reaction rate and selectivity. For instance, acidic or basic additives can be used to suppress the formation of secondary and tertiary amines.

Temperature and Pressure: These parameters are critical in catalytic hydrogenation. Higher temperatures and pressures generally increase the reaction rate but may also lead to over-reduction or side reactions. Finding the optimal balance is key to maximizing the yield of the desired product.

In the context of electrochemical synthesis, optimization involves a different set of parameters:

Current Density and Applied Potential: These directly influence the rate of the electrochemical reaction. Higher current densities can increase the production rate but may also lead to decreased selectivity and energy efficiency.

Electrode Material and Morphology: The surface area and catalytic activity of the electrode are critical. Nanostructured electrodes, for example, can provide a higher surface area and more active sites, leading to improved performance. nsf.gov

Electrolyte Composition and Concentration: The choice of electrolyte affects the conductivity of the solution and can play a direct role in the reaction mechanism, as seen with the use of CO2-saturated electrolytes. nsf.gov

The following table outlines key parameters for optimization in both traditional and electrochemical synthesis routes.

| Synthesis Route | Parameter to Optimize | Desired Outcome |

| Catalytic Hydrogenation | Catalyst Type (e.g., Raney Ni, Pd/C) | High selectivity for primary amine |

| Hydrogen Pressure | Efficient reduction without side reactions | |

| Temperature | Optimal reaction rate and selectivity | |

| Solvent and Additives | Suppression of byproduct formation | |

| Electrochemical Reduction | Cathode Material | High Faradaic efficiency and selectivity |

| Current Density/Applied Potential | High reaction rate and energy efficiency | |

| Electrolyte Composition | Prevention of secondary/tertiary amine formation | |

| Mass Transport | Efficient delivery of reactant to the electrode surface |

This interactive table compares the key optimization parameters for different synthetic routes to this compound.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. rsc.orgbenthamdirect.com The synthesis of this compound can be made more sustainable by considering these principles at each step.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination and direct amination methods generally have higher atom economies than multi-step classical syntheses. rsc.org

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or eliminated. Aqueous reaction media or benign organic solvents are preferred. Electrochemical synthesis often uses aqueous electrolytes, reducing the need for volatile organic solvents. nsf.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Photochemical and electrochemical methods can often be performed under milder conditions than traditional thermochemical approaches, leading to energy savings. nsf.gov

Use of Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, there is a growing interest in producing aromatic compounds and amines from renewable biomass, such as lignin. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. This is a core principle of both traditional catalytic hydrogenation and modern electrochemical methods. Catalysts should ideally be recyclable and non-toxic.

The table below highlights the application of green chemistry principles to the synthesis of amines.

| Green Chemistry Principle | Application in Amine Synthesis | Example for this compound Synthesis |

| Prevention of Waste | Choosing high-yield, selective reactions. | Optimizing conditions to minimize byproduct formation. |

| Atom Economy | Direct amination or reductive amination. | Catalytic hydrogenation of 2-benzylbenzonitrile. |

| Less Hazardous Synthesis | Avoiding toxic reagents like cyanides (if possible in precursor synthesis). | Electrochemical reduction avoids hazardous metal hydrides. |

| Safer Solvents | Use of water or green solvents. | Aqueous electrolytes in electrochemical synthesis. |

| Energy Efficiency | Reactions at ambient temperature/pressure. | Electrochemical methods often operate at room temperature. nsf.gov |

| Catalysis | Use of reusable heterogeneous or electro-catalysts. | Raney nickel in hydrogenation or a copper cathode in electrosynthesis. nsf.govwikipedia.org |

This interactive table illustrates how green chemistry principles can be applied to the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 2 Benzylphenyl Methanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group in (2-Benzylphenyl)methanamine makes it a potent nucleophile. libretexts.orglibretexts.org This nucleophilicity drives a variety of important chemical reactions.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The primary amine of this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to form amides. studymind.co.ukgoogle.comgoogle.com For instance, the reaction with benzoyl chloride would yield N-((2-benzylphenyl)methyl)benzamide. doubtnut.com These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct.

Sulfonylation: In a similar fashion, sulfonylation of this compound with sulfonyl chlorides affords sulfonamides. This reaction is a key method for the synthesis of sulfonamide-containing compounds. nih.govchemistry-chemists.com

Alkylation: The nitrogen atom can be alkylated by various alkyl halides through nucleophilic substitution. evitachem.comsavemyexams.com However, this reaction can sometimes lead to multiple substitutions, forming secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. studymind.co.uksavemyexams.com To favor the formation of the primary amine, a large excess of the amine can be used. savemyexams.com Reductive alkylation, a one-pot reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary and tertiary amines. nih.gov

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

Imine and Enamine Formation and Transformations

Imine Formation: this compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.comlibretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. scirp.orglibretexts.orgresearchgate.net The reaction's rate is often optimal at a slightly acidic pH of around 4 to 5. libretexts.orglibretexts.orglibretexts.org

Enamine Formation: While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. orgoreview.comlibretexts.orglibretexts.orgyoutube.com Enamines are characterized by a nitrogen atom bonded to a carbon-carbon double bond. orgoreview.comyoutube.com The mechanism for enamine formation is similar to that of imine formation up to the formation of an iminium ion intermediate. libretexts.org

Reactions with Carbonyl Compounds and Acid Derivatives

The nucleophilic nature of the primary amine in this compound allows it to react with a variety of carbonyl compounds and their derivatives. libretexts.orgpdx.edu The general reactivity trend for carboxylic acid derivatives towards nucleophilic acyl substitution is that acid chlorides are more reactive than anhydrides, which are in turn more reactive than esters and amides. sketchy.comlibretexts.orglibretexts.org These reactions are fundamental in constructing more complex molecules. ualberta.ca

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. minia.edu.egmakingmolecules.comuomustansiriyah.edu.iq The substituents on the benzene ring influence the rate and position of the substitution. minia.edu.egmasterorganicchemistry.comlibretexts.org Activating groups increase the electron density of the ring, making the reaction faster, while deactivating groups decrease it. libretexts.org The benzyl (B1604629) group and the aminomethyl group attached to the phenyl rings will direct incoming electrophiles primarily to the ortho and para positions. makingmolecules.comlibretexts.org

Metal-Mediated Transformations and Coordination Chemistry

The amine functionality of this compound can coordinate to metal centers, enabling a range of metal-mediated transformations. For instance, palladium-catalyzed reactions are commonly used for C-N bond formation. Bismuth-catalyzed benzylations and allylic alkylations of dicarbonyl compounds have also been reported, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org

Rearrangement Reactions and Intramolecular Cyclizations

The structural framework of this compound, featuring a primary aminomethyl group positioned on a bibenzyl scaffold, presents intriguing possibilities for intramolecular transformations. These reactions, primarily intramolecular cyclizations and potential rearrangement reactions, offer pathways to complex heterocyclic systems, which are of significant interest in synthetic and medicinal chemistry. This section explores the documented and potential reactive pathways of this compound, focusing on the formation of new ring systems through cyclization and skeletal reorganization via rearrangements.

Intramolecular cyclization reactions of this compound and its derivatives are key transformations that lead to the formation of bridged biaryl systems, specifically dibenzo-fused azepine and azocine (B12641756) ring systems. These reactions are typically promoted by acid or metal catalysis and proceed via electrophilic attack of a reactive intermediate, generated from the aminomethyl group, onto the adjacent phenyl ring.

One of the most plausible cyclization pathways for this compound involves an intramolecular Friedel-Crafts-type reaction to form a seven-membered ring, yielding a 6,7-dihydro-5H-dibenzo[c,e]azepine. This transformation can be initiated by the conversion of the primary amine to a good leaving group, followed by the formation of a carbocation that undergoes electrophilic aromatic substitution.

A notable example of this type of cyclization is the iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives, which has been used to synthesize enantioenriched dibenz[c,e]azepines. rsc.org While this specific method was demonstrated on biaryl dialdehydes reacting with an amine source, a similar intramolecular cyclization of a pre-formed amine like this compound is a mechanistically related and feasible process. The synthesis of substituted dibenzo[c,e]azepine-5-ones has also been reported, further highlighting the accessibility of this heterocyclic core. nih.gov

Another significant intramolecular cyclization pathway available to this compound leads to the formation of an eight-membered ring, the 5,6,7,12-tetrahydrodibenzo[c,f]azocine skeleton. Research has shown that the reductive ring-expansion of dibenzosuberone (B195587) oxime using diisobutylaluminum hydride (DIBAH) can yield 5,6,11,12-tetrahydrodibenz[b,f]azocine, a related isomer. clockss.org More directly, studies on the conformational analysis of N-alkyl-5,6-dihydro-7H,12H-dibenz[c,f]azocines underscore the stability and interest in this ring system. researchgate.net The synthesis of these compounds often involves the cyclization of precursors that are structurally analogous to this compound, such as 2,2'-disubstituted biphenyls.

The following table summarizes representative conditions for the synthesis of dibenzo-fused azepine and azocine rings from precursors analogous to this compound, illustrating the potential cyclization pathways.

Table 1: Representative Intramolecular Cyclization Reactions for the Formation of Dibenzo[c,e]azepine and Dibenzo[c,f]azocine Systems

| Starting Material Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2'-Diformyl-1,1'-biphenyl | H2, Ir-catalyst, Chiral ligand | Enantioenriched dibenz[c,e]azepine | up to 97% | rsc.org |

| 2'-Amino-[1,1'-biphenyl]-2-carboxylic acid derivatives | Heat or Acid/Base catalysis | Dibenzo[c,e]azepine-5-one | Not specified | nih.gov |

| Dibenzosuberone Oxime | Diisobutylaluminum Hydride (DIBAH) | 5,6,11,12-Tetrahydrodibenz[b,f]azocine | High | clockss.org |

| Aminoacetaldehyde acetals with substituted N-benzyl groups | Petasis reaction followed by Pomeranz–Fritsch double cyclization | 7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids | Satisfactory | beilstein-journals.org |

Rearrangement reactions represent another class of transformations that could potentially be undergone by this compound. These reactions involve the migration of an atom or group within the molecule, leading to a structural isomer. For primary amines such as this compound, the Demjanov and Tiffeneau-Demjanov rearrangements are classic examples of such processes. wikipedia.orgberhamporegirlscollege.ac.in

The Demjanov rearrangement involves the treatment of a primary amine with nitrous acid to generate a diazonium salt. Subsequent loss of nitrogen gas produces a primary carbocation, which is prone to a 1,2-hydride or 1,2-aryl shift to form a more stable secondary or tertiary carbocation. Trapping of this rearranged carbocation with water would lead to a rearranged alcohol. In the case of this compound, a 1,2-hydride shift would lead to the formation of (2-benzylphenyl)methanol, while a 1,2-aryl shift would result in a more complex rearranged product.

The Tiffeneau-Demjanov rearrangement is a variation that occurs with 1-aminomethyl-cycloalkanols and leads to a ring-expanded ketone. wikipedia.org While this compound is not a cycloalkanol, analogous rearrangements involving the aminomethyl group are conceivable under similar conditions, potentially leading to skeletal reorganization of the bibenzyl framework.

It is important to note that while these rearrangements are well-established for many primary amines, their specific application to this compound has not been extensively reported in the literature. The outcomes would be highly dependent on the reaction conditions and the relative migratory aptitude of the hydrogen and aryl groups.

The following table outlines the hypothetical products of Demjanov-type rearrangements of this compound.

Table 2: Hypothetical Products of Demjanov Rearrangement of this compound

| Rearrangement Type | Reagents | Key Intermediate | Potential Product(s) |

|---|---|---|---|

| Demjanov Rearrangement | NaNO2, aq. HCl | (2-Benzylphenyl)methyldiazonium ion | (2-Benzylphenyl)methanol |

| (2-Benzylphenyl)methyl cation | Rearranged alcohols |

Utilization As a Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diarylmethylamine Derivatives and Analogues

No studies were identified that describe the use of (2-Benzylphenyl)methanamine as a direct precursor for the synthesis of other diarylmethylamine derivatives or their analogues. General methods for synthesizing diarylmethylamines typically involve reactions such as the asymmetric arylation of imines with organometallic reagents, but none of the examples found specifically utilize this compound as a starting material.

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a vast field of organic chemistry. arkat-usa.orgbeilstein-journals.orgambeed.comsigmaaldrich.com However, no research articles or patents were found that document the role of this compound as a reactant or intermediate in the construction of such ring systems. For instance, a search for its use in forming aziridines revealed the synthesis of a related structure, 1-Benzyl-2-(2-benzylphenyl)aziridine, but this was prepared from a different synthetic route not involving the target compound. sigmaaldrich.com

Application in the Synthesis of Macrocyclic and Supramolecular Architectures

Macrocyclic and supramolecular chemistry often utilizes bifunctional building blocks for the construction of large, organized molecular assemblies. A thorough search did not yield any publications demonstrating the application of this compound in the synthesis of macrocycles or other supramolecular structures.

Implementation as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, often serving as resolving agents, chiral bases, or precursors to chiral ligands. However, there is no available literature to suggest that this compound, in either its racemic or an enantiomerically pure form, has been implemented as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis.

Integration into Polymer and Material Science Applications (e.g., as a monomer or cross-linker)

Amines can function as monomers in step-growth polymerization (e.g., to form polyamides) or as cross-linking agents to modify polymer properties. A review of literature in polymer and material science did not uncover any instances where this compound has been integrated into polymeric materials, either as a monomer or a cross-linker.

Spectroscopic and Advanced Analytical Characterization Methodologies for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (2-Benzylphenyl)methanamine. ox.ac.uk Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts based on their local electronic environments. The aromatic protons on the two phenyl rings would appear in the range of δ 7.0-7.4 ppm. beilstein-journals.org The benzylic protons (Ar-CH₂-Ar) would likely produce a singlet at approximately δ 3.8-4.1 ppm. beilstein-journals.org The aminomethyl protons (-CH₂-NH₂) would also generate a singlet, while the amine protons (-NH₂) would appear as a broad singlet, the position of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would generate signals in the typical downfield region of δ 124-146 ppm. beilstein-journals.org The benzylic carbon (Ar-CH₂-Ar) and the aminomethyl carbon (-CH₂-NH₂) would be expected in the aliphatic region of the spectrum. beilstein-journals.org The specific shifts allow for the complete assignment of the carbon skeleton.

Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.4 (m) | 124.0 - 146.0 |

| Benzylic Protons (-CH₂-) | ~3.8 - 4.1 (s) | ~38.5 |

| Aminomethyl Protons (-CH₂-NH₂) | ~3.8 (s) | ~46.0 |

| Amine Protons (-NH₂) | Broad singlet | N/A |

Note: Expected values are based on analysis of structurally similar compounds. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule, which in turn confirms its molecular formula. For this compound, the molecular formula is C₁₄H₁₅N. The calculated monoisotopic mass for this formula is 197.120449 Da. nih.gov HRMS analysis, typically using an ESI (Electrospray Ionization) source, would measure the mass of the protonated molecule [M+H]⁺. An experimental mass value within a few parts per million (ppm) of the calculated value (198.127724 Da for [C₁₄H₁₆N]⁺) provides unambiguous confirmation of the compound's elemental composition. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. apacwomen.ac.inup.ac.za These two methods are complementary, as a vibration may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). up.ac.za

For this compound, key vibrational modes would include:

N-H Stretching: The primary amine group would show characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the two -CH₂- groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region. beilstein-journals.org

N-H Bending: The amine scissoring vibration typically appears around 1590-1650 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR/Raman |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 | IR/Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR/Raman |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |

Note: General expected frequency ranges for functional groups. beilstein-journals.orgup.ac.za

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. creativebiomart.netmpg.de This technique requires growing a suitable single crystal of the compound. creativebiomart.net The crystal is then exposed to an X-ray beam, producing a diffraction pattern that can be mathematically analyzed to generate a detailed model of the atomic positions within the crystal lattice. mpg.de

If a single crystal of this compound were analyzed, X-ray crystallography would provide definitive data on:

Bond lengths and bond angles between all atoms.

Torsional angles, revealing the preferred conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the amine group, and packing arrangements in the crystal.

While this technique provides the ultimate structural proof, no publicly available crystal structure for this compound was identified in the searched databases.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatography is essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. unirioja.esijstr.org

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating components in a mixture. biomedpharmajournal.org For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed. The purity of a sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. researchgate.net

Gas Chromatography (GC): As a relatively volatile compound, this compound could also be analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID). researchgate.net GC is highly effective for separating volatile impurities and can provide quantitative purity data. The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by TLC, GC, or HPLC to observe the consumption of reactants and the formation of the product. rsc.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Thermal analysis techniques are used to characterize the physical and chemical properties of a material as a function of temperature. ctherm.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. ctherm.com This analysis determines the thermal stability of this compound by identifying the temperature at which it begins to decompose. The resulting TGA curve plots percentage weight loss against temperature. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. ctherm.comichf.edu.pl This technique is used to determine the melting point of this compound, which would be observed as a sharp endothermic peak on the DSC thermogram. DSC can also reveal other thermal events such as glass transitions or polymorphic phase changes. researchgate.net

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Conformation Studies (e.g., Density Functional Theory (DFT) calculations)

No published studies employing Density Functional Theory (DFT) or other quantum mechanical methods to investigate the electronic structure and molecular conformation of (2-Benzylphenyl)methanamine were found. Such studies would typically provide insights into the molecule's geometry, orbital energies (such as HOMO and LUMO), electrostatic potential maps, and the relative energies of different conformers. While DFT studies have been conducted on related but structurally distinct molecules like N-benzylaniline and various diphenylmethane (B89790) derivatives, this data cannot be directly applied to this compound. researchgate.netfigshare.com

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

There is no available research on the computational elucidation of reaction mechanisms involving this compound. This type of analysis would involve mapping potential energy surfaces, locating transition states, and calculating activation energies for reactions such as N-alkylation or oxidation. Without experimental reaction data to model, or purely theoretical explorations, the mechanistic pathways for this specific compound remain uncharacterized.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, IR and Raman vibrational frequencies) for this compound have not been reported. These predictions, typically performed using methods like DFT, are valuable for interpreting experimental spectra and confirming conformational structures. researchgate.netscielo.br Although computational analyses have been performed on other complex benzylamine (B48309) derivatives, specific data for the title compound is absent. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies involving this compound were identified. QSRR models are developed to predict the reactivity of compounds based on their structural and electronic features. The development of such a model would require a dataset of experimentally determined reactivity for a series of related compounds, which does not currently exist for this chemical class.

Design and Synthesis of Derivatives and Analogues of 2 Benzylphenyl Methanamine

Systematic Structural Modifications on Aromatic Rings (e.g., substituent effects)

Systematic modification of the two aromatic rings—the phenyl ring bearing the aminomethyl group and the benzyl (B1604629) ring—is a primary strategy for creating analogues of (2-benzylphenyl)methanamine. The introduction of various substituents can profoundly influence the electronic properties and steric environment of the molecule.

Research into related structures, such as 2-benzylanilines, highlights the importance of ortho-arylmethyl substituents. nih.gov The synthetic approaches to these classes of compounds often involve reactions that can be adapted for the this compound scaffold. For instance, Friedel-Crafts reactions or palladium-catalyzed cross-coupling reactions can be employed to introduce substituents onto the aromatic rings before or after the key structural framework is assembled.

The following table illustrates potential synthetic modifications on the aromatic rings based on common organic reactions.

| Modification Strategy | Reagent Example | Target Substituent | Potential Effect |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Electron-withdrawing |

| Halogenation | Br₂/FeBr₃ | -Br | Electron-withdrawing |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | -COCH₃ | Electron-withdrawing |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl | Steric bulk, extended conjugation |

| Reduction of Nitro Group | H₂, Pd/C | -NH₂ | Electron-donating |

Diversification at the Amine Nitrogen (e.g., secondary and tertiary amines)

The primary amine of this compound is a key site for diversification, allowing for the synthesis of secondary and tertiary amines. These modifications are fundamental for altering the basicity, nucleophilicity, and hydrogen-bonding capabilities of the molecule.

Standard synthetic methods are readily applicable for this purpose. organic-chemistry.org

N-Alkylation: The reaction of this compound with alkyl halides (e.g., benzyl bromide) in the presence of a base is a straightforward method to produce secondary and tertiary amines. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the stoichiometry of the reagents must be carefully managed.

Reductive Amination: This one-pot reaction involves treating the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method is highly efficient for producing a wide range of secondary and tertiary amines. organic-chemistry.org

Acylation followed by Reduction: The amine can be acylated with an acyl chloride or anhydride (B1165640) to form an amide. Subsequent reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding secondary or tertiary amine.

The synthesis of N-substituted derivatives is a common strategy in medicinal chemistry. For example, in the development of novel antituberculosis agents, a similar approach involving the acylation of a primary benzylamine (B48309) with 5-nitro-furan-2-carbonyl chloride was utilized to create a series of amides. nih.gov This highlights how the amine nitrogen serves as a convenient handle for introducing diverse functional groups.

The table below summarizes yields for generalized N-alkylation reactions of secondary amines with various benzyl bromides, demonstrating the feasibility of these transformations which can be extrapolated to the primary amine of this compound.

| Benzyl Bromide Substituent | Secondary Amine | Product Yield (%) |

| 4-Nitro | Dibenzylamine | 95 |

| 4-Nitro | Morpholine | 92 |

| 4-Chloro | Dibenzylamine | 94 |

| 4-Chloro | Piperidine | 89 |

| Unsubstituted | Dibenzylamine | 85 |

| Unsubstituted | Pyrrolidine | 82 |

Exploration of Steric and Electronic Effects on Reactivity and Selectivity

The introduction of substituents on the aromatic rings or at the nitrogen atom creates distinct steric and electronic environments that modulate the reactivity and selectivity of the resulting derivatives.

Electronic Effects: The electronic nature of substituents on the aromatic rings can influence the nucleophilicity of the amine. An electron-donating group (e.g., -OCH₃) on the phenyl ring can increase the electron density on the nitrogen atom, making it a stronger nucleophile. Conversely, an electron-withdrawing group (e.g., -NO₂) would decrease its nucleophilicity. The electronic structure of polythiophene derivatives, for instance, has been shown to be significantly affected by alkyl and methoxy (B1213986) substituents. arizona.edu

Steric Effects: Bulky substituents, particularly those positioned ortho to the benzyl group or the aminomethyl group, can create steric hindrance. This can impede the approach of reagents to the amine nitrogen, thereby slowing down reaction rates. For example, the reaction rates between benzyl bromide and diphenylamine (B1679370) are influenced by the solvent environment, which can be correlated to steric accessibility of the transition state. researchgate.net In other molecular systems, steric and electronic effects of substituents have been shown to alter DNA cleavage efficiency and specificity, demonstrating the profound impact of these modifications on molecular interactions. nih.gov The position of methyl substituents in N-benzyl-1,4-dihydronicotinamide has also been studied for its steric and electronic consequences. documentsdelivered.com

The interplay between steric and electronic effects is crucial for controlling reaction outcomes. A bulky, electron-donating group might have opposing effects on reactivity, and the net result will depend on the specific reaction conditions and the nature of the interacting species. The final arrangement of coordination complexes is often determined by the steric and electronic effects of the ligands involved. nih.gov

Development of Methodologies for Parallel Synthesis of Derivative Libraries

To efficiently explore the chemical space around the this compound scaffold, methodologies for the parallel synthesis of derivative libraries are essential. Combinatorial chemistry provides the tools to rapidly generate a large number of compounds for screening and optimization. nih.govresearchgate.netnih.gov

Solid-Phase Organic Synthesis (SPOS): This is a powerful technique for library synthesis. The this compound core structure could be attached to a solid support (resin). This immobilized intermediate can then be subjected to a series of reactions in parallel. For example, the resin-bound scaffold could be reacted with a diverse set of aldehydes under reductive amination conditions, followed by cleavage from the resin to yield a library of secondary amines. SPOS simplifies purification, as excess reagents and by-products are simply washed away. This approach has been used to create libraries of other complex molecules like 2H-benzopyrans. semanticscholar.orgmdpi.com

Solution-Phase Parallel Synthesis: This method involves conducting multiple reactions simultaneously in an array of separate reaction vessels, often on a microplate format. While purification can be more complex than in SPOS, it avoids potential issues related to resin cleavage and allows for a broader range of reaction conditions. Automation and high-throughput purification techniques like mass-directed preparative HPLC are often employed.

The design of a derivative library would typically involve a common core scaffold and a set of diverse building blocks. For this compound, these building blocks could include:

A variety of substituted benzaldehydes or boronic acids to modify the aromatic rings.

A collection of aldehydes, ketones, alkyl halides, or acyl chlorides to diversify the amine nitrogen.

By systematically combining the core with these building blocks, a large and diverse library of analogues can be synthesized, enabling a comprehensive exploration of structure-activity relationships.

Future Research Directions and Emerging Applications in Advanced Organic Chemistry

Integration in Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis have revolutionized chemical manufacturing and discovery by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. unizar.es Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve at scale in batch reactors. unizar.es Automated synthesis platforms combine robotics and software to perform multi-step syntheses with minimal human intervention, accelerating the discovery of new molecules and the optimization of reaction pathways. Current time information in Bangalore, IN.yu.edu

The principles of flow chemistry are particularly advantageous for processes that are hazardous, involve unstable intermediates, or require extreme conditions. unizar.es While direct studies detailing the integration of (2-Benzylphenyl)methanamine into these platforms are not yet prevalent, the synthesis of structurally related compounds has demonstrated clear benefits. For instance, a key step in the synthesis of a 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one involved an intramolecular cross-coupling reaction performed under continuous flow conditions. mdpi.com This approach highlights the potential for applying similar flow-based methodologies to the synthesis and transformation of this compound and its derivatives, particularly for cyclization reactions to form the corresponding dibenzo[c,e]azepine core.

Future research will likely focus on adapting the synthesis of this compound itself—for example, through reductive amination of 2-benzylbenzaldehyde (B2445370)—to a fully automated, continuous flow process. Such a system would enable on-demand production and could be directly coupled with subsequent functionalization and cyclization steps, streamlining the path to complex heterocyclic products. The integration of this scaffold into automated platforms would allow for the rapid generation of a library of derivatives for screening in areas like materials science and medicinal chemistry.

Exploration in C-H Activation Chemistry

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds, simplifying synthetic routes and reducing waste. manchester.ac.ukmt.com The structure of this compound, featuring two proximal aromatic rings, makes it an ideal substrate for intramolecular C-H activation reactions to construct the valuable dibenzo[c,e]azepine heterocyclic system. This seven-membered ring scaffold is found in compounds with a range of biological activities. mdpi.comnih.gov

Transition metal catalysis, particularly with palladium and rhodium, is a cornerstone of C-H activation. mt.comnih.gov Research has shown that related benzamide (B126) structures can undergo palladium-catalyzed double C-H bond activation and subsequent intramolecular condensation to yield 5H-dibenzo[c,e]azepine-5,7(6H)-diones in a one-pot reaction. acs.org This transformation demonstrates the feasibility of forming the critical biaryl C-C bond through a directed C-H activation strategy. Similarly, palladium-catalyzed intramolecular C-H arylation of N-protected 2-halobenzamides has been used to synthesize phenanthridinones, a related fused heterocyclic system. rsc.org

The future exploration of this compound in this area will likely involve its N-protected derivatives in transition-metal-catalyzed intramolecular cyclizations. For example, a rhodium(III)-catalyzed C-H activation/annulation cascade represents a promising route. In such a reaction, the amine or a derived functional group (like an imine or amide) would direct the catalyst to activate an ortho C-H bond on one of the phenyl rings, followed by annulation with the second phenyl ring to forge the seven-membered azepine ring. nih.govnih.gov The development of asymmetric variants of these reactions could provide enantioselective access to chiral dibenzo[c,e]azepine derivatives, which have shown utility as chiral ligands and organocatalysts. mdpi.comrsc.org

Table 1: Representative Conditions for Related Intramolecular C-H Arylations

| Catalyst System | Directing Group | Substrate Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | -CONH₂ | Benzamide | Na₂S₂O₈, TFA, 130 °C | 5H-Dibenzo[c,e]azepine-5,7(6H)-dione | 78% | acs.org |

| Pd(OAc)₂ / PPh₃ | -CON(Boc)Ar | 2-Bromo-N-Boc-N-arylbenzamide | K₂CO₃, DMA, 120 °C | N-H Phenanthridinone | 95% | rsc.org |

Bio-inspired Chemical Transformations and Biomimetic Systems

Biomimetic chemistry seeks to emulate nature's strategies to solve complex chemical problems, often by mimicking the structure and function of enzymes. researchgate.net This approach has led to the development of highly selective and efficient catalysts for a variety of transformations. acs.orgnih.gov The this compound scaffold is a promising candidate for exploration within this field, both as a substrate for bio-inspired reactions and as a structural component of biomimetic catalysts.

A significant area of research is the development of catalysts that mimic Vitamin B6-dependent enzymes, which are responsible for a vast range of metabolic transformations involving amino acids. nih.gov Recent work has shown that chiral pyridoxals, synthetic mimics of the Vitamin B6 cofactor, can catalyze the asymmetric C-H functionalization of challenging primary amines, including benzylamines. acs.orgnih.gov These transformations provide direct access to valuable chiral amine products. Future research could investigate this compound as a substrate in these systems. The steric bulk and electronic properties of the ortho-benzyl substituent could influence the stereoselectivity of the C-H functionalization at the benzylic position, potentially leading to novel, enantioenriched diarylmethane derivatives.

Furthermore, the rigid yet flexible diarylmethane backbone of this compound could be incorporated into larger ligand scaffolds designed to mimic the active sites of metalloenzymes. researchgate.net By attaching additional coordinating groups, it is possible to create a defined pocket around a metal center, similar to the protein scaffold in an enzyme. This strategy could lead to catalysts with enhanced selectivity by controlling substrate approach and transition state stabilization, a key principle of enzymatic catalysis. technion.ac.il

Development of Novel Catalytic Systems Employing this compound Scaffolds

The development of novel ligands is crucial for advancing transition metal catalysis. The this compound framework is an attractive starting point for designing new ligand systems. By modifying the primary amine and the aromatic rings, a diverse array of ligands with tunable steric and electronic properties can be accessed.

One promising direction is the synthesis of P,N-type ligands. Reaction of the primary amine with chlorophosphines would yield aminophosphine (B1255530) ligands. The resulting metal complexes, particularly of palladium, rhodium, or iridium, could be effective catalysts for cross-coupling, hydrogenation, or hydroformylation reactions. The diarylmethane backbone would create a specific bite angle and chiral pocket if an enantiopure version of the amine is used. The synthesis and catalytic activity of complexes bearing related bis(diarylphosphino)amine and bis(diarylphosphino)methane ligands have been studied, providing a strong precedent for this approach. rsc.org

Crucially, chiral dibenz[c,e]azepines, which can be synthesized from this compound derivatives, have already been successfully employed as precursors to powerful chiral ligands. rsc.org In one notable example, an enantioenriched dibenz[c,e]azepine was converted into a phosphoramidite (B1245037) ligand that demonstrated excellent enantiocontrol in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives. rsc.org This result directly validates the utility of the core scaffold in the design of high-performance catalysts for asymmetric synthesis. Future work will undoubtedly focus on expanding the library of ligands based on this framework and applying them to a broader range of enantioselective transformations. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.